molecular formula C21H14ClF3N2O B14139391 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine

6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine

Cat. No.: B14139391
M. Wt: 402.8 g/mol
InChI Key: ZFRRHHFKXVRKAK-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is a complex organic compound that features a chloro, methoxy, and trifluoromethyl group attached to an acridine core. Acridines are known for their applications in various fields, including medicinal chemistry and materials science, due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines .

Scientific Research Applications

6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine involves its interaction with molecular targets such as DNA or enzymes. The acridine core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Properties

Molecular Formula

C21H14ClF3N2O

Molecular Weight

402.8 g/mol

IUPAC Name

6-chloro-2-methoxy-N-[4-(trifluoromethyl)phenyl]acridin-9-amine

InChI

InChI=1S/C21H14ClF3N2O/c1-28-15-7-9-18-17(11-15)20(16-8-4-13(22)10-19(16)27-18)26-14-5-2-12(3-6-14)21(23,24)25/h2-11H,1H3,(H,26,27)

InChI Key

ZFRRHHFKXVRKAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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